A Senior Application Scientist's Technical Guide to 2,4-Dichloro-6-methoxypyrimidine (CAS: 43212-41-5)
A Senior Application Scientist's Technical Guide to 2,4-Dichloro-6-methoxypyrimidine (CAS: 43212-41-5)
An Essential Heterocyclic Scaffold for Modern Drug Discovery
Executive Summary
This document provides an in-depth technical examination of 2,4-Dichloro-6-methoxypyrimidine, a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. The pyrimidine core is a privileged structure, frequently found in a vast array of biologically active molecules, and this disubstituted variant offers a versatile platform for molecular elaboration. Its defining feature is the differential reactivity of the chlorine atoms at the C2 and C4 positions, which enables selective and sequential functionalization. This guide, intended for researchers, chemists, and drug development professionals, will explore the compound's physicochemical properties, synthetic pathways, core reactivity, and applications. We will delve into the mechanistic underpinnings of its key transformations—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and provide validated experimental protocols to empower its practical application in the laboratory.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring system is a cornerstone of modern pharmacology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound. In synthetic chemistry, this electron-deficient heterocycle is a highly sought-after scaffold. Its nitrogen atoms act as hydrogen bond acceptors, and the ring system serves as a rigid core to orient functional groups for optimal interaction with biological targets.
2,4-Dichloro-6-methoxypyrimidine emerges as a particularly valuable building block. The two chlorine atoms serve as versatile leaving groups for a multitude of chemical transformations, while the methoxy group at the C6 position electronically modulates the ring, influencing the reactivity of the chloro-substituents. The true synthetic power of this molecule lies in the regioselectivity of its reactions, often allowing chemists to address the C4 position preferentially before modifying the C2 position, thereby facilitating the rapid construction of complex and diverse molecular libraries. This guide will illuminate the chemical principles that govern this selectivity and demonstrate its application in creating novel chemical entities.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is a non-negotiable prerequisite for its use in a research setting.
Key Properties
All quantitative data for 2,4-Dichloro-6-methoxypyrimidine (CAS: 43212-41-5) are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂O | PubChem[1] |
| Molecular Weight | 179.00 g/mol | PubChem[1] |
| IUPAC Name | 2,4-dichloro-6-methoxypyrimidine | PubChem[1] |
| Appearance | Solid | CymitQuimica[2] |
| SMILES | COC1=CC(=NC(=N1)Cl)Cl | PubChem[1] |
| InChI Key | ZSNZDRHTTWBNGI-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[3] |
| Purity | ≥97% (Typical) | ChemScene[4], Fluorochem[5] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[3] |
GHS Hazard Information and Safe Handling
As a chlorinated heterocyclic compound, 2,4-Dichloro-6-methoxypyrimidine requires careful handling. The Globally Harmonized System (GHS) classifications provide a clear directive for laboratory safety.
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GHS Pictogram: GHS07 (Harmful/Irritant)[5]
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Hazard Statements:
Self-Validating Safety Protocol:
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Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles. Given the H319 warning, safety glasses are insufficient; sealed goggles or a face shield are mandatory.
-
Dispensing: When weighing the solid, do so in the fume hood on a draft shield to minimize dispersal.
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Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
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Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. In case of eye contact, flush immediately with water for at least 15 minutes and seek medical attention.
Synthesis of the Core Scaffold
The most common and industrially viable route to dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursor. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The causality behind this choice of reagent is clear: POCl₃ effectively converts the keto-enol tautomers of the dihydroxypyrimidine into the corresponding chloro-derivatives. The reaction is often run at reflux, and sometimes an organic base like triethylamine or pyridine is added to neutralize the HCl generated in situ, which can improve yields and reduce side reactions.[6]
Chemical Reactivity: A Tale of Two Chlorines
The synthetic utility of 2,4-Dichloro-6-methoxypyrimidine is rooted in the differential electrophilicity of the C2 and C4 carbon atoms. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. Generally, the C4 (and the equivalent C6) position is more activated towards nucleophilic substitution than the C2 position.[7] This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized over both ring nitrogens, whereas attack at C2 results in a less stable intermediate where the charge is primarily delocalized onto only one nitrogen. This predictable regioselectivity is the key to its use as a scaffold.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is the most fundamental reaction for this scaffold. Amines, alcohols, and thiols can readily displace the chlorine atoms. By controlling stoichiometry and temperature, one can often achieve monosubstitution at the more reactive C4 position.
This selectivity allows for the introduction of a first nucleophile at C4, followed by the introduction of a second, different nucleophile at C2 under more forcing conditions, leading to diverse, unsymmetrically substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
The true power of modern organic synthesis is unleashed through palladium-catalyzed cross-coupling, which enables the formation of carbon-carbon and carbon-nitrogen bonds with exceptional functional group tolerance. 2,4-Dichloro-6-methoxypyrimidine is an excellent substrate for these transformations.
The Suzuki coupling reaction forms C-C bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester).[8] This reaction also generally proceeds with high regioselectivity at the C4 position.[9] This allows for the introduction of aryl or heteroaryl moieties, which are critical pharmacophores in many drug candidates. A study utilizing microwave irradiation for Suzuki couplings on 2,4-dichloropyrimidines demonstrated efficient C4-substitution.[10] However, it was noted that with 2,4-dichloro-6-methoxypyrimidine specifically, a mixture of both C2 and C4 substituted isomers could be formed, suggesting that the electronic influence of the methoxy group can sometimes reduce the selectivity.[10]
This reaction is a powerful method for forming C-N bonds, coupling the aryl chloride with a primary or secondary amine.[11][12] It is often complementary to classical SₙAr amination, proceeding under different conditions and with different substrate scopes. For dichloropyrimidines, the Buchwald-Hartwig reaction can be highly regioselective for the C4 position, enabling the synthesis of 4-amino-2-chloropyrimidine intermediates.[7] These intermediates are primed for further diversification at the C2 position.
The Sonogashira reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne, a versatile functional group for further chemistry (e.g., click chemistry, reductions, or cyclizations).[13][14] The reaction is co-catalyzed by palladium and copper(I).[15] While C4 selectivity is often observed, some studies have noted that Sonogashira reactions can exhibit less pronounced regioselectivity between the C2 and C4 positions compared to Suzuki couplings.[7]
Sources
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
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